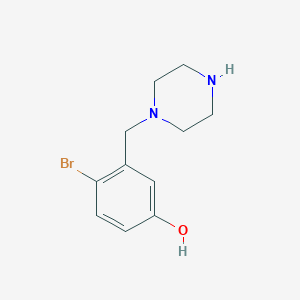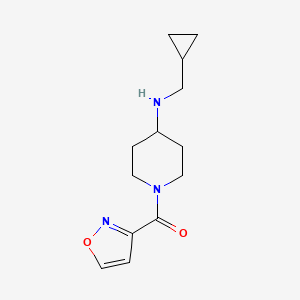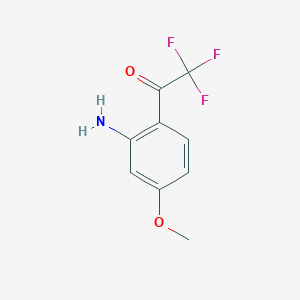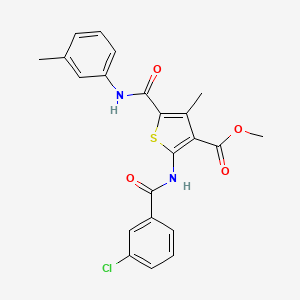
2,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimetil-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-2H-indazol es un compuesto heterocíclico que contiene boro. Se caracteriza por la presencia de un núcleo de indazol sustituido con un grupo éster de boronato.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2,6-Dimetil-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-2H-indazol generalmente implica la reacción de 2,6-dimetilindazol con bis(pinacolato)diborano en presencia de un catalizador de paladio. La reacción generalmente se lleva a cabo bajo una atmósfera inerte, como nitrógeno o argón, para evitar la oxidación. Las condiciones de reacción a menudo incluyen calentar la mezcla a un rango de temperatura de 80-100 °C durante varias horas para asegurar una conversión completa.
Métodos de Producción Industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la purificación del producto final se logra mediante técnicas como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
2,6-Dimetil-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-2H-indazol experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El grupo éster de boronato se puede oxidar para formar ácidos borónicos.
Reducción: El núcleo de indazol se puede reducir bajo condiciones específicas.
Sustitución: El grupo éster de boronato puede participar en reacciones de acoplamiento cruzado de Suzuki-Miyaura.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.
Reducción: Borohidruro de sodio u otros agentes reductores.
Sustitución: Catalizadores de paladio, bases como carbonato de potasio y haluros de arilo.
Principales Productos Formados
Oxidación: Ácidos borónicos.
Reducción: Derivados de indazol reducidos.
Sustitución: Compuestos biarílicos a través del acoplamiento de Suzuki-Miyaura.
Aplicaciones Científicas De Investigación
2,6-Dimetil-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-2H-indazol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica, particularmente en la formación de compuestos biarílicos.
Biología: Investigado por su potencial como ligando en ensayos biológicos.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades anticancerígenas y antiinflamatorias.
Industria: Utilizado en el desarrollo de materiales avanzados y catalizadores.
Mecanismo De Acción
El mecanismo de acción de 2,6-Dimetil-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-2H-indazol implica su interacción con los objetivos moleculares a través de su grupo éster de boronato. Este grupo puede formar enlaces covalentes reversibles con dioles y otros nucleófilos, lo que lo hace útil en varios procesos químicos y biológicos. El núcleo de indazol también puede interactuar con enzimas y receptores específicos, modulando su actividad y llevando a posibles efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos Similares
2,6-Dimetilindazol: Carece del grupo éster de boronato, lo que lo hace menos versátil en las reacciones de acoplamiento cruzado.
5-Bromo-2,6-dimetilindazol: Contiene un átomo de bromo en lugar del grupo éster de boronato, lo que lleva a una reactividad diferente.
2,6-Dimetil-5-fenilindazol: Sustituido con un grupo fenilo, lo que afecta sus propiedades químicas y aplicaciones.
Unicidad
2,6-Dimetil-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-2H-indazol es único debido a su grupo éster de boronato, que mejora su reactividad y versatilidad en la síntesis orgánica. Esto lo convierte en un compuesto valioso para el desarrollo de nuevos materiales, fármacos y catalizadores.
Propiedades
Número CAS |
1310383-44-8 |
|---|---|
Fórmula molecular |
C15H21BN2O2 |
Peso molecular |
272.15 g/mol |
Nombre IUPAC |
2,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |
InChI |
InChI=1S/C15H21BN2O2/c1-10-7-13-11(9-18(6)17-13)8-12(10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 |
Clave InChI |
HZIWNYXGDWQSFY-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN(N=C3C=C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Methyl 2-[4-(3-chloro-5-fluorophenyl)phenyl]acetate](/img/structure/B12074478.png)





![3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate](/img/structure/B12074534.png)
